2-Furancarboxylic acid, 4-(2-furoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a furan ring and a piperidine ring, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE typically involves the reaction of furan-2-carboxylic acid with 2,2,6,6-tetramethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, leading to various biological effects. The piperidine ring may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in organic synthesis.
2,2,6,6-Tetramethylpiperidine: A piperidine derivative used as a base in organic reactions.
Furan-2,5-dicarboxylic acid: An oxidized form of furan-2-carboxylic acid with applications in polymer production.
Uniqueness
4-(FURAN-2-CARBONYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDIN-1-YL FURAN-2-CARBOXYLATE is unique due to its combined furan and piperidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound with applications in various fields, from organic synthesis to drug development .
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[1-(furan-2-carbonyloxy)-2,2,6,6-tetramethylpiperidin-4-yl] furan-2-carboxylate |
InChI |
InChI=1S/C19H23NO6/c1-18(2)11-13(25-16(21)14-7-5-9-23-14)12-19(3,4)20(18)26-17(22)15-8-6-10-24-15/h5-10,13H,11-12H2,1-4H3 |
InChI Key |
AQHPPFPLISGOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=CO2)(C)C)OC(=O)C3=CC=CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.